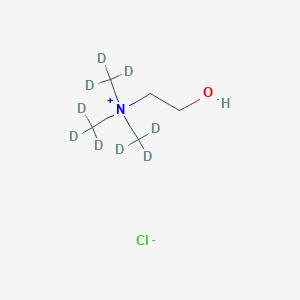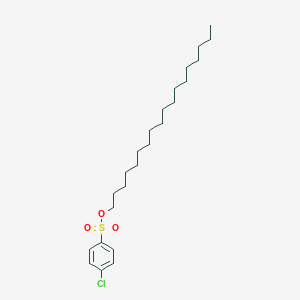
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one), also known as DMTB, is a benzodiazepine derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has demonstrated unique biochemical and physiological effects, making it a valuable tool for researchers.
Wirkmechanismus
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) binds selectively to the benzodiazepine site on the GABA-A receptor, enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This results in anxiolytic, anticonvulsant, and sedative effects.
Biochemische Und Physiologische Effekte
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to increase the duration of slow-wave sleep, decrease the latency to sleep onset, and reduce the number of awakenings during sleep. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been found to have anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) is its selectivity for the benzodiazepine site on the GABA-A receptor, which allows for more precise manipulation of GABAergic neurotransmission. However, one limitation is its sedative effects, which may interfere with certain behavioral assays.
Zukünftige Richtungen
Future research on 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) could focus on its potential therapeutic applications for anxiety disorders and epilepsy. Additionally, further studies could investigate the mechanisms underlying its effects on sleep and circadian rhythms. Finally, research could explore the potential use of 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) as a tool for studying GABAergic neurotransmission in the brain.
Synthesemethoden
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylbenzoic acid with ethyl acetoacetate to form 2-(4-methylphenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is cyclized with acetic anhydride to produce 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one).
Wissenschaftliche Forschungsanwendungen
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to have potential in scientific research applications, particularly in the field of neuroscience. It has been found to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy. It has also been shown to have sedative effects, making it a useful tool for studying sleep and circadian rhythms.
Eigenschaften
CAS-Nummer |
144401-04-7 |
|---|---|
Produktname |
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) |
Molekularformel |
C22H22N4O4 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
1,2-bis(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)ethane-1,2-dione |
InChI |
InChI=1S/C22H22N4O4/c1-13-11-19(27)23-15-7-3-5-9-17(15)25(13)21(29)22(30)26-14(2)12-20(28)24-16-8-4-6-10-18(16)26/h3-10,13-14H,11-12H2,1-2H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
OHQOVEOWZFHUTR-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
Kanonische SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
Synonyme |
1,2-bis(3-methyl-5-oxo-2,6-diazabicyclo[5.4.0]undeca-7,9,11-trien-2-yl )ethane-1,2-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)



